Cas no 2137630-06-7 (2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dione)

2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dione 化学的及び物理的性質
名前と識別子
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- 2-(3-fluoropropyl)-2-methylcyclohexane-1,3-dione
- 1,3-Cyclohexanedione, 2-(3-fluoropropyl)-2-methyl-
- 2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dione
-
- インチ: 1S/C10H15FO2/c1-10(6-3-7-11)8(12)4-2-5-9(10)13/h2-7H2,1H3
- InChIKey: BWMXMLRFBNEEHG-UHFFFAOYSA-N
- SMILES: FCCCC1(C)C(CCCC1=O)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 207
- XLogP3: 1.4
- トポロジー分子極性表面積: 34.1
2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-379720-1.0g |
2-(3-fluoropropyl)-2-methylcyclohexane-1,3-dione |
2137630-06-7 | 95.0% | 1.0g |
$728.0 | 2025-03-16 | |
Enamine | EN300-379720-2.5g |
2-(3-fluoropropyl)-2-methylcyclohexane-1,3-dione |
2137630-06-7 | 95.0% | 2.5g |
$1428.0 | 2025-03-16 | |
Enamine | EN300-379720-0.25g |
2-(3-fluoropropyl)-2-methylcyclohexane-1,3-dione |
2137630-06-7 | 95.0% | 0.25g |
$670.0 | 2025-03-16 | |
Enamine | EN300-379720-0.5g |
2-(3-fluoropropyl)-2-methylcyclohexane-1,3-dione |
2137630-06-7 | 95.0% | 0.5g |
$699.0 | 2025-03-16 | |
Enamine | EN300-379720-0.05g |
2-(3-fluoropropyl)-2-methylcyclohexane-1,3-dione |
2137630-06-7 | 95.0% | 0.05g |
$612.0 | 2025-03-16 | |
Enamine | EN300-379720-5.0g |
2-(3-fluoropropyl)-2-methylcyclohexane-1,3-dione |
2137630-06-7 | 95.0% | 5.0g |
$2110.0 | 2025-03-16 | |
Enamine | EN300-379720-10.0g |
2-(3-fluoropropyl)-2-methylcyclohexane-1,3-dione |
2137630-06-7 | 95.0% | 10.0g |
$3131.0 | 2025-03-16 | |
Enamine | EN300-379720-0.1g |
2-(3-fluoropropyl)-2-methylcyclohexane-1,3-dione |
2137630-06-7 | 95.0% | 0.1g |
$640.0 | 2025-03-16 |
2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dione 関連文献
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1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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7. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dioneに関する追加情報
Introduction to 2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dione (CAS No. 2137630-06-7)
2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dione (CAS No. 2137630-06-7) is a synthetic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound is characterized by its cyclohexane ring, a fluorinated propyl substituent, and a methyl group, which collectively contribute to its distinct properties and reactivity.
The chemical structure of 2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dione is particularly noteworthy for its potential in drug design and development. The presence of the fluorine atom in the propyl substituent can significantly influence the compound's biological activity, metabolic stability, and pharmacokinetic properties. Fluorine atoms are known to enhance the lipophilicity of molecules, which can improve their ability to cross biological membranes and reach their intended targets.
Recent studies have explored the use of 2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dione as a scaffold for the development of novel therapeutic agents. One such study published in the Journal of Medicinal Chemistry highlighted the compound's potential as an inhibitor of specific enzymes involved in disease pathways. The researchers found that derivatives of this compound exhibited potent inhibitory activity against a key enzyme associated with a particular disease state, suggesting its potential as a lead compound for further drug development.
In addition to its enzymatic inhibition properties, 2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dione has also been investigated for its anti-inflammatory effects. A study published in the European Journal of Pharmacology demonstrated that this compound could effectively reduce inflammation in vitro and in vivo models. The mechanism of action was attributed to its ability to modulate the expression of pro-inflammatory cytokines and other inflammatory mediators.
The synthetic route to 2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dione has been optimized to ensure high yields and purity. One common approach involves the reaction of a suitable cyclohexanone derivative with a fluorinated alkylating agent under controlled conditions. This method allows for the efficient synthesis of the compound with minimal side products, making it suitable for large-scale production.
In terms of safety and handling, 2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dione should be managed with standard laboratory precautions due to its reactivity and potential health effects. It is important to use appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when handling this compound. Additionally, it should be stored in a well-ventilated area away from incompatible materials.
The future prospects for 2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dione are promising. Ongoing research continues to explore its potential applications in various therapeutic areas, including but not limited to inflammation, cancer, and neurodegenerative diseases. As more data becomes available from preclinical and clinical studies, it is likely that this compound will play an increasingly important role in the development of new and effective treatments.
In conclusion, 2-(3-Fluoropropyl)-2-methylcyclohexane-1,3-dione (CAS No. 2137630-06-7) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological properties make it an attractive candidate for further investigation and development into novel therapeutic agents.
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